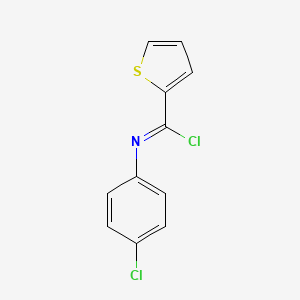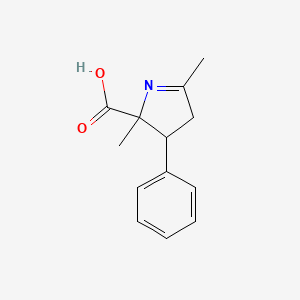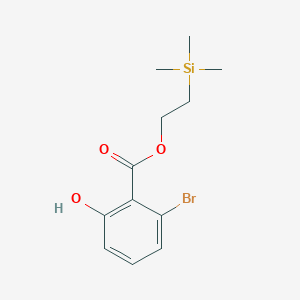![molecular formula C16H28O4 B12540880 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane CAS No. 658075-08-2](/img/structure/B12540880.png)
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a chemical compound with the molecular formula C12H20O2. It is also known by its CAS number 17351-75-6. This compound is characterized by its cyclohexane core, which is substituted with two ethenyloxyethoxy groups. It is primarily used in various industrial applications, including as a reactive diluent in adhesives, sealants, and coatings .
Preparation Methods
The synthesis of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane typically involves the reaction of cyclohexanedimethanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:
Chemistry: It is used as a reactive diluent in the formulation of UV-curable coatings and adhesives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-performance polymers and as a cross-linking agent in the manufacture of resins
Mechanism of Action
The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparison with Similar Compounds
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane can be compared with similar compounds such as:
Cyclohexanedimethanol divinyl ether: Similar in structure but with different reactivity and applications.
1,4-Dimethanolcyclohexane divinyl ether: Another related compound with distinct properties and uses.
1,4-Bis{(vinyloxy)methyl}cyclohexane: Shares a similar core structure but differs in the substituents attached to the cyclohexane ring
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
658075-08-2 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
1,4-bis(2-ethenoxyethoxymethyl)cyclohexane |
InChI |
InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2 |
InChI Key |
ZNDITGQVKRBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC1CCC(CC1)COCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
![3-(2-{5-[2-(Dipropylamino)ethyl]-2-methoxyphenoxy}ethyl)phenol](/img/structure/B12540821.png)
methanone](/img/structure/B12540824.png)



![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)


![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)

